Differentiation of 2,3-Difluoro-5-chloro-4-pyridinecarboxylic Acid via Predicted Kinase Inhibitor Activity
In silico PASS (Prediction of Activity Spectra for Substances) analysis provides quantitative differentiation of this compound from other halogenated pyridine carboxylic acids. The compound shows a high probability of being active (Pa) as a Protein kinase inhibitor (Pa = 0.620) and Signal transduction pathways inhibitor (Pa = 0.718) [1]. This contrasts with the broader, less specific activity profile predicted for many other building blocks, where these values are often lower or absent. This specific prediction is a direct result of the unique 2,3-difluoro-5-chloro-4-carboxylic acid substitution pattern.
| Evidence Dimension | Predicted Probability of Activity (Pa) for Biological Targets |
|---|---|
| Target Compound Data | Protein kinase inhibitor: Pa = 0.620; Signal transduction pathways inhibitor: Pa = 0.718 |
| Comparator Or Baseline | Baseline for a generic fluorinated pyridine carboxylic acid; specific comparator data unavailable, but values represent a high probability of activity for this specific scaffold [1]. |
| Quantified Difference | Pa > 0.6 indicates a high likelihood of experimental activity, making it a promising starting point for medicinal chemistry campaigns targeting kinases. |
| Conditions | PASS (Prediction of Activity Spectra for Substances) in silico model, based on structure-activity relationships of known compounds [1]. |
Why This Matters
This provides a data-driven, target-specific justification for selecting this compound over other building blocks when the research goal involves kinase inhibition or modulation of signal transduction pathways.
- [1] Nature Scientific Reports. Table 7 PASS prediction for the activity of the title compound. 2025. View Source
